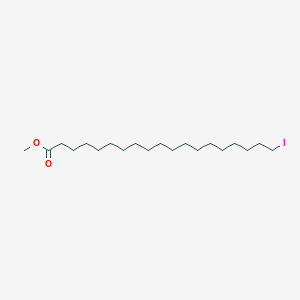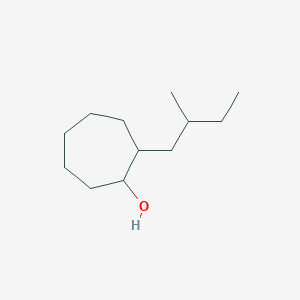
2-(2-Methylbutyl)cycloheptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylbutyl)cycloheptan-1-ol is an organic compound with the molecular formula C12H24O It is a cycloheptanol derivative, characterized by the presence of a 2-methylbutyl group attached to the cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylbutyl)cycloheptan-1-ol typically involves the alkylation of cycloheptanone with 2-methylbutyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, followed by reduction of the resulting ketone to the corresponding alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methylbutyl)cycloheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to the corresponding alkane using hydrogenation techniques.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: Cycloheptanone or 2-(2-Methylbutyl)cycloheptanoic acid.
Reduction: 2-(2-Methylbutyl)cycloheptane.
Substitution: 2-(2-Methylbutyl)cycloheptyl chloride or bromide.
Scientific Research Applications
2-(2-Methylbutyl)cycloheptan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methylbutyl)cycloheptan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The cycloheptane ring and 2-methylbutyl group contribute to the compound’s overall hydrophobicity, affecting its solubility and distribution within biological systems.
Comparison with Similar Compounds
2-Methylbutyl acetate: An ester with a fruity odor, used in flavors and fragrances.
Cycloheptanol: A simpler alcohol with similar structural features but lacking the 2-methylbutyl group.
2-Methylbutanol: A primary alcohol with a similar side chain but different ring structure.
Uniqueness: 2-(2-Methylbutyl)cycloheptan-1-ol is unique due to the combination of its cycloheptane ring and 2-methylbutyl side chain, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C12H24O |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
2-(2-methylbutyl)cycloheptan-1-ol |
InChI |
InChI=1S/C12H24O/c1-3-10(2)9-11-7-5-4-6-8-12(11)13/h10-13H,3-9H2,1-2H3 |
InChI Key |
XWZGJZQACGOUBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1CCCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-2-((1R,2R)-[1,1'-bi(cyclopropan)]-2-yl)ethan-1-amine](/img/structure/B13338474.png)
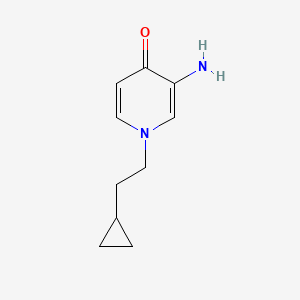
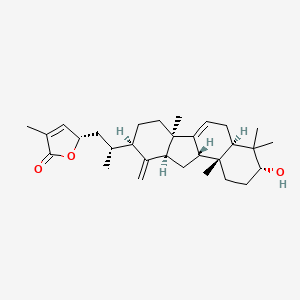
![7-(1,1-Difluoroethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13338498.png)
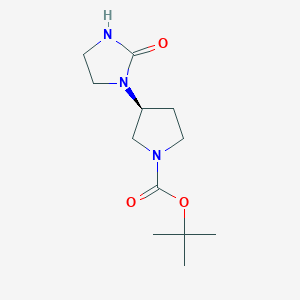
![tert-Butyl (R)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13338503.png)
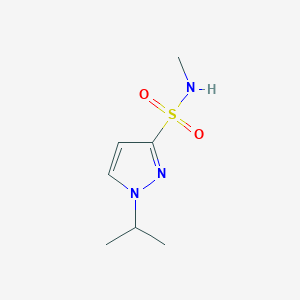

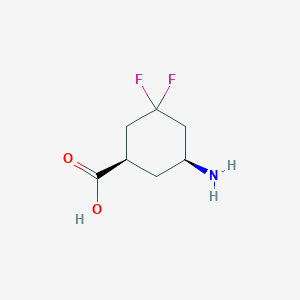
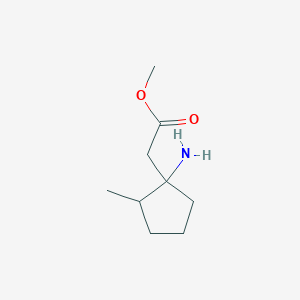
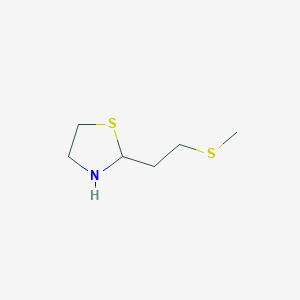
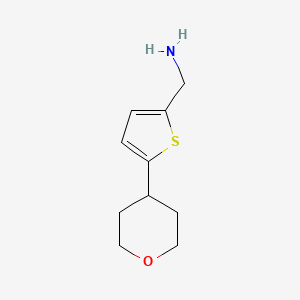
![6-(2-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B13338541.png)
